N-tert-butyl-2-sulfanylacetamide

Description

Overview of Thioether and Amide Linkage Significance in Organic Chemistry and Medicinal Chemistry Research

The thioether and amide linkages are fundamental building blocks in the design and synthesis of a vast array of organic molecules and pharmacologically active agents. The amide bond is a cornerstone of peptide and protein chemistry, and its structural and electronic properties are crucial for molecular recognition, conformation, and folding. libretexts.org The planarity of the amide group and its ability to act as both a hydrogen bond donor and acceptor are key to its role in forming stable secondary structures in proteins and mediating interactions with biological targets. libretexts.orglibretexts.org In medicinal chemistry, the amide linkage is a common feature in many drug molecules, contributing to their stability and binding affinity. libretexts.org

Thioethers, the sulfur analogues of ethers, introduce unique physicochemical properties to a molecule. The sulfur atom is larger and more polarizable than oxygen, which can influence a compound's solubility, lipophilicity, and metabolic stability. In medicinal chemistry, the thioether moiety is often incorporated to modulate these properties. Furthermore, thioethers can engage in specific interactions with biological targets and are susceptible to oxidation, which can be a key step in either the activation or deactivation of a drug molecule. nih.gov The oxidation of thioethers to sulfoxides and sulfones represents a critical metabolic pathway for many xenobiotics. nih.gov Research has also explored the participation of neighboring amide groups in the oxidation of thioethers, a process that can be relevant in the context of oxidative stress in biological systems. nih.gov

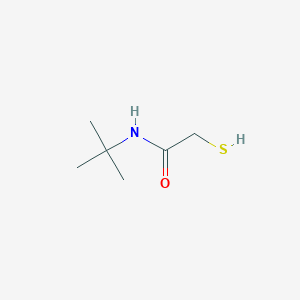

The combination of thioether and amide functionalities in a single molecule, as seen in N-tert-butyl-2-sulfanylacetamide, creates a scaffold with the potential for diverse chemical transformations and biological interactions. The reactivity of such thioether-amide conjugates can be influenced by the interplay between these two groups.

Structural Features and Research Relevance of the N-tert-butyl Moiety

The N-tert-butyl group is a bulky, lipophilic substituent that is frequently employed in organic and medicinal chemistry to impart specific properties to a molecule. Its significant steric hindrance can serve as a "chemical shield," protecting adjacent functional groups from metabolic degradation or unwanted chemical reactions. This can lead to an increased in vivo half-life for drug candidates.

However, the lipophilicity of the tert-butyl group can also present challenges, such as decreased aqueous solubility and increased association with metabolic enzymes like cytochrome P450s, which can lead to rapid metabolism. researchgate.net Despite this, the tert-butyl group is often crucial for achieving high potency and selectivity for a biological target, as its size and shape can lead to optimal binding in hydrophobic pockets of proteins. The strategic placement of a tert-butyl group can therefore be a key element in drug design, balancing potency with pharmacokinetic properties. For instance, in some antiviral and anticancer agents, the tert-butyl group is essential for fitting into the active site of the target enzyme.

The cleavage of N-tert-butyl amides can also be a useful synthetic strategy, for example, in the synthesis of primary sulfamides. acs.org

Contemporary Research Trajectories for N-tert-butyl-2-sulfanylacetamide and Related Conjugates

While direct research on N-tert-butyl-2-sulfanylacetamide is not prominent in the current literature, the broader class of N-substituted thioacetamides and thioether-amide conjugates are subjects of ongoing investigation.

Research into N-substituted thioacetamides often focuses on their reactivity and synthetic utility. For example, studies have explored the reactions of thioacetamide (B46855) with N-substituted maleimides to generate various heterocyclic compounds with potential biological activities. nih.govresearchgate.netmdpi.com The outcomes of these reactions are highly dependent on the reaction conditions, leading to a diversity of products. nih.govresearchgate.netmdpi.com

The reactivity of the thiocarbonyl group in thioamides is a key area of interest. Thioamides are known to be more reactive towards nucleophiles than their corresponding amides. nih.gov This enhanced reactivity is being exploited in various chemical transformations.

Investigations into thioether-containing amides have provided insights into their electronic properties and reactivity. For instance, studies on the oxidation of thioethers with neighboring amide groups have revealed the potential for intramolecular interactions that can influence the reaction pathway. nih.gov Such studies are relevant to understanding oxidative processes in biological systems.

Given the established roles of the thioether, amide, and N-tert-butyl groups in influencing molecular properties, a hypothetical research trajectory for N-tert-butyl-2-sulfanylacetamide could involve its use as a building block in the synthesis of more complex molecules. Its potential as a ligand for metal complexes or as a precursor for heterocyclic synthesis could be explored. Furthermore, its biological activity could be investigated, drawing on the known pharmacological profiles of related thioether and amide-containing compounds. The synthesis of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides as potent inhibitors of the SARS-CoV 3CL protease highlights the potential of complex acetamide (B32628) derivatives in drug discovery. nih.gov

Interactive Data Tables

Table 1: Physical Properties of Representative Amides

| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Acetamide | CH₃CONH₂ | 59.07 | 82 | 221 |

| N-tert-Butylacetamide | C₆H₁₃NO | 115.17 | 97-99 | 202 |

| Thioacetamide | C₂H₅NS | 75.13 | 111-114 | Decomposes |

| N-tert-butylbutanamide | C₈H₁₇NO | 143.23 | 43-45 | 198-200 |

Data sourced from various chemical suppliers and databases.

Table 2: Summary of Research Focus on Related Functional Groups

| Functional Group/Conjugate | Key Research Area | Noteworthy Findings |

| Amide Linkage | Structural Chemistry, Medicinal Chemistry | Fundamental role in protein structure and drug-receptor interactions. libretexts.org |

| Thioether Linkage | Medicinal Chemistry, Metabolism | Modulates lipophilicity and metabolic stability; can be oxidized. nih.gov |

| N-tert-butyl Group | Drug Design, Organic Synthesis | Provides steric shielding and enhances potency, but can increase metabolic clearance. researchgate.net |

| N-Substituted Thioacetamides | Synthetic Chemistry | Versatile reagents for the synthesis of heterocyclic compounds. nih.govresearchgate.netmdpi.com |

| Thioether-Amide Conjugates | Bioorganic Chemistry | Neighboring amide group can participate in thioether oxidation. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-2-sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c1-6(2,3)7-5(8)4-9/h9H,4H2,1-3H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTCFPDPSSQVBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Tert Butyl 2 Sulfanylacetamide and Derivatives

Synthetic Routes to N-tert-butyl Amide Scaffolds

The formation of the N-tert-butyl amide group is a critical step in the synthesis of the target compound and its derivatives. The Ritter reaction and the preparation of sulfenamide (B3320178) intermediates are two prominent strategies employed for this purpose.

Modified Ritter Reaction Approaches for N-tert-butyl Amides

The Ritter reaction is a well-established method for the synthesis of N-substituted amides from nitriles and a source of a stable carbocation, such as an alcohol or alkene, in the presence of a strong acid. researchgate.net For the synthesis of N-tert-butyl amides, this typically involves the reaction of a nitrile with a tert-butyl cation generator. orgsyn.org

A significant modification to the classical Ritter reaction involves the use of tert-butyl acetate (B1210297) as the tert-butyl cation source in the presence of a catalytic amount of sulfuric acid. organic-chemistry.org This approach has proven to be an efficient method for converting a wide range of aromatic and aliphatic nitriles into their corresponding N-tert-butyl amides, often in excellent yields (88-95%). organic-chemistry.org The reaction is typically carried out by stirring the nitrile in tert-butyl acetate and adding sulfuric acid, with the reaction proceeding at a moderately elevated temperature (e.g., 42°C). organic-chemistry.org The rate of this modified Ritter reaction is influenced by factors such as the solvent, the concentration of the acid, and the specific source of the tert-butyl cation. organic-chemistry.org

Another scalable procedure for the Ritter reaction utilizes tert-butyl acetate in acetic acid. nih.gov This method demonstrates broad applicability for aromatic, alkyl, and α,β-unsaturated nitriles. nih.gov The process generally involves the slow addition of sulfuric acid in acetic acid to a mixture of the nitrile and excess tert-butyl acetate in acetic acid. orgsyn.org This method's advantage lies in the equilibrium between tert-butyl acetate and isobutylene (B52900) in acetic acid, where the generated carbocation can either proceed through the desired reaction pathway to form the amide or be scavenged by acetic acid, regenerating the starting material. orgsyn.org

The traditional use of isobutylene gas or tert-butanol (B103910) as tert-butyl cation sources presents challenges for large-scale synthesis due to the flammability of isobutylene and the physical state of tert-butanol (semisolid at room temperature). orgsyn.org The modified approaches using tert-butyl acetate offer a more practical and safer alternative.

Table 1: Comparison of Ritter Reaction Approaches for N-tert-butyl Amide Synthesis

| Parameter | Modified Ritter Reaction (Reddy, 2003) organic-chemistry.org | Scalable Ritter Reaction (2009) orgsyn.orgnih.gov |

| tert-Butyl Source | tert-Butyl acetate | tert-Butyl acetate |

| Acid Catalyst | Sulfuric acid (catalytic) | Sulfuric acid (stoichiometric) in acetic acid |

| Solvent | tert-Butyl acetate | Acetic acid |

| Substrate Scope | Aromatic and aliphatic nitriles | Aromatic, alkyl, and α,β-unsaturated nitriles |

| Reported Yields | 88-95% | Not explicitly stated in the abstract |

| Advantages | High yields, practical | Scalable, avoids hazardous reagents like isobutylene |

Preparation of N-tert-butyl Sulfenamide Intermediates

N-tert-butyl sulfenamides serve as important intermediates in the synthesis of various sulfur-containing compounds. A notable method for the preparation of N-tert-butyl benzothiazole (B30560) sulfenamide (TBBS) involves the reaction of benzothiazole disulfide with tert-butylamine (B42293) in the presence of an inorganic or organic alkaline catalyst. google.com This process is advantageous as it avoids the use of an oxidant and allows for the recycling of the catalyst. google.com The reaction is typically carried out in water, where a suspension of benzothiazole disulfide is treated with tert-butylamine. google.com This method can achieve high yields of TBBS, in the range of 96-98.5%. google.com

While not directly leading to N-tert-butyl-2-sulfanylacetamide, the synthesis of N-tert-butyl sulfenamides and sulfonamides highlights the methodologies available for creating N-S bonds, which can be conceptually related to the broader field of sulfur-nitrogen chemistry. For instance, a method for synthesizing N-tert-butyl benzene (B151609) sulfonamide involves the reaction of benzene sulfonamide with a tert-butyl source like tert-butyl acrylate (B77674), tert-butyl propionate, or tert-butanol, catalyzed by hafnium tetrachloride or zirconium tetrachloride. google.com

Strategies for Constructing the Sulfanylacetamide Moiety

The formation of the thioether linkage is a pivotal step in assembling the sulfanylacetamide core. S-alkylation reactions are the most common and direct approach for this transformation.

S-Alkylation Reactions for Thioether Formation

The synthesis of thioethers, also known as sulfides, is a fundamental transformation in organic chemistry. acsgcipr.org A widely used method for forming the C-S bond in thioethers is the S-alkylation of thiols. masterorganicchemistry.com This reaction typically proceeds via an S_N2 mechanism, where a thiolate anion, generated by deprotonating a thiol with a base, acts as a nucleophile and attacks an alkyl halide. masterorganicchemistry.com Thiolates are excellent nucleophiles, and their reactions with alkyl halides generally favor substitution over elimination. masterorganicchemistry.com

In the context of synthesizing N-tert-butyl-2-sulfanylacetamide, this would involve the reaction of a suitable thiol with an N-tert-butyl-2-haloacetamide (e.g., N-tert-butyl-2-chloroacetamide or N-tert-butyl-2-bromoacetamide). The thiol can be varied to introduce a wide range of substituents on the sulfur atom.

Alternative methods for thioether formation exist, such as the reaction of organoboronic esters with thiolsulfonates under copper catalysis or the coupling of alcohols with tertiary alkyl bromides catalyzed by Zn(OTf)₂ to form sterically hindered thioethers. organic-chemistry.org However, for the direct synthesis of the sulfanylacetamide moiety, the S-alkylation of a thiol with a haloacetamide derivative remains a primary and straightforward approach.

Synthesis of N-tert-butyl-2-sulfanylacetamide Analogues with Heterocyclic Rings

The incorporation of heterocyclic rings into the structure of N-tert-butyl-2-sulfanylacetamide analogues can be achieved by utilizing starting materials that already contain the desired heterocyclic motif. For example, to synthesize analogues where the sulfur atom is attached to a heterocyclic ring, a heterocyclic thiol can be used as the nucleophile in the S-alkylation reaction with N-tert-butyl-2-haloacetamide.

Conversely, if the heterocyclic ring is to be part of the acetamide (B32628) portion, a nitrile-containing heterocycle can be subjected to a modified Ritter reaction to form the N-tert-butyl amide, followed by the introduction of the sulfur functionality.

The synthesis of antitubercular compounds provides relevant examples of constructing molecules containing both heterocyclic rings and thioether linkages. nih.gov In these syntheses, chiral building blocks are coupled with various halomethyl-substituted arylheterocyles, or through cycloaddition and Suzuki coupling reactions. nih.gov These strategies highlight the versatility of modern organic synthesis in creating complex molecules with diverse heterocyclic components.

Stereoselective Synthesis of Chiral N-tert-butyl-substituted Thioethers

The synthesis of chiral thioethers is of significant interest due to their presence in bioactive molecules and their application in asymmetric catalysis. bohrium.com Achieving stereoselectivity in the synthesis of N-tert-butyl-substituted thioethers can be approached in several ways.

One common strategy involves the use of chiral starting materials. For instance, a chiral thiol can be reacted with an achiral N-tert-butyl-2-haloacetamide to yield a chiral thioether. Alternatively, a chiral N-tert-butyl-2-haloacetamide derivative, prepared from a chiral amino acid, could be reacted with a thiol.

Nucleophilic substitution reactions, particularly S_N2 reactions, are well-suited for the stereospecific synthesis of secondary thiol derivatives with inversion of configuration. nih.gov For the synthesis of tertiary thioethers, which are structurally more complex, methods like the Mitsunobu reaction have been employed, although they can be challenging for sterically hindered centers. nih.govbeilstein-journals.org

Asymmetric α-sulfenylation, where a prochiral enolate is reacted with an electrophilic sulfur species in the presence of a chiral catalyst, is another powerful method for creating chiral thioethers. bohrium.com

The stereoselective synthesis of chiral sulfinyl compounds, such as tert-butanesulfinamide, has been extensively studied and these chiral auxiliaries are widely used in the asymmetric synthesis of amines and their derivatives. nih.govrsc.org While not directly forming a chiral thioether, the principles of using chiral auxiliaries to control stereochemistry are highly relevant. For example, chiral N-sulfinylimines derived from tert-butanesulfinamide are valuable intermediates for the synthesis of chiral nitrogen-containing heterocycles. rsc.org

Methodological Advancements in Green Synthesis for N-tert-butyl Amides

The development of environmentally benign synthetic methods for the production of N-tert-butyl amides has garnered significant attention. These efforts focus on reducing the environmental impact by employing safer solvents, reusable catalysts, and more efficient, atom-economical reactions. Key advancements in this area include the use of novel catalytic systems and alternative reagents that operate under mild conditions.

One prominent sustainable approach involves the Ritter reaction, which synthesizes N-substituted amides from nitriles and a carbon source. researchgate.net A notable green innovation in this area is the use of a reusable Lewis acidic deep eutectic solvent, FeCl3·6H2O/glycerol, for the amidation of various alcohols with nitriles. researchgate.net This method is advantageous due to its mild, aerobic conditions and delivers high yields of up to 98% without the need for chromatographic purification. researchgate.net The environmental footprint of this process is significantly reduced compared to conventional methods. researchgate.net

Another significant advancement is the use of copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2) as a highly stable and efficient catalyst for the Ritter reaction between nitriles and di-tert-butyl dicarbonate (B1257347). researchgate.netresearchgate.net This method can be conducted under solvent-free conditions at room temperature, offering excellent isolated yields of N-tert-butyl amides from a range of nitriles. researchgate.netresearchgate.net The optimization of this reaction has shown that a 5 mol% catalyst loading is sufficient for the transformation. researchgate.net

Furthermore, a metal- and acid-free approach utilizes tert-butyl nitrite (B80452) (TBN) as a practical carbon source for synthesizing N-tert-butyl amides from nitriles and water under very mild conditions. rsc.org TBN, a nontoxic substance, has been traditionally used as a source of nitrogen or oxygen, but this novel application as a carbon source represents a significant step in green chemistry. rsc.orgrsc.orgrsc.org This method is notable for its broad substrate scope and the stability of sensitive functional groups under the reaction conditions. rsc.orgrsc.org

Enzymatic synthesis presents another green alternative for amide bond formation. The use of Candida antarctica lipase (B570770) B (CALB) as a biocatalyst in a green solvent like cyclopentyl methyl ether provides a simple and efficient method for producing amides with excellent conversions and yields. nih.gov This enzymatic approach avoids the need for intensive purification steps and is a promising strategy for industrial-scale green amide synthesis. nih.gov

These methodological advancements highlight a clear trend towards more sustainable and efficient synthesis of N-tert-butyl amides, moving away from harsh reagents and reaction conditions.

Research Findings on Green Synthesis of N-tert-butyl Amides

| Catalyst/Reagent | Reaction Type | Key Features | Yields | Reference |

|---|---|---|---|---|

| FeCl3·6H2O/glycerol | Ritter Reaction | Reusable deep eutectic solvent, mild aerobic conditions, no chromatography needed. | Up to 98% | researchgate.net |

| Cu(OTf)2 | Ritter Reaction | Solvent-free, room temperature, stable and efficient catalyst. | Excellent | researchgate.netresearchgate.net |

| tert-butyl nitrite (TBN) | Amide Synthesis | Metal- and acid-free, mild conditions, TBN as carbon source. | Excellent | rsc.orgrsc.orgrsc.org |

| Candida antarctica lipase B (CALB) | Enzymatic Amidation | Green solvent (cyclopentyl methyl ether), simple, high conversion. | Excellent | nih.gov |

Chemical Reactivity and Mechanistic Investigations of N Tert Butyl 2 Sulfanylacetamide Systems

Elucidation of Reaction Mechanisms and Pathways

The mechanisms by which N-tert-butyl-2-sulfanylacetamide and related compounds react are a subject of detailed study, encompassing kinetic analyses, the involvement of radical species, and autocatalytic processes.

The formation of N-tert-butyl amides can be achieved through various synthetic routes, including the Ritter reaction, where a nitrile reacts with a tert-butyl cation source in the presence of a strong acid. For instance, N-tert-butylacetamide can be synthesized from acetaldehyde, sodium azide, and tert-butyl acetate (B1210297) using trifluoromethanesulfonic acid as a catalyst. chemicalbook.com The reaction proceeds in a two-stage process, beginning with a Schmidt reaction followed by a Ritter amidation. chemicalbook.com

Kinetic studies of amide formation often reveal the influence of steric and electronic factors. The bulky tert-butyl group can sterically hinder the approach of reactants, thereby affecting the reaction rate.

The tert-butyl group can participate in and influence radical reactions. The tert-butyl radical is a known intermediate in various chemical transformations. acs.org For instance, in the reaction of N-tert-butyl-2-benzothiazolesulfenamide with acetic anhydride (B1165640) in the presence of an acid catalyst, a homolytic decomposition pathway prevails, leading to the formation of products through the recombination of radicals. researchgate.net

The stability of the tert-butyl radical plays a significant role in these processes. This radical can be generated through various methods, such as the decomposition of tert-butyl nitrite (B80452), which can trigger radical cascade reactions. rsc.org The tert-butoxyl radical, another related species, can undergo β-scission or hydrogen atom abstraction (HAT), depending on the reaction conditions. princeton.edu

The presence of a tert-butyl group can also influence the regioselectivity of radical reactions. For example, in the Birch reduction of aromatic compounds, the tert-butyl group can direct the course of the reduction. wikipedia.org

Autocatalysis is a phenomenon where a reaction product also acts as a catalyst for the same reaction. wikipedia.org While specific studies on the autocatalysis of N-tert-butyl-2-sulfanylacetamide are not prevalent, related sulfenamide (B3320178) compounds have been observed to participate in such processes. For example, the acid-catalyzed hydrolysis of esters, a reaction that can be analogous to amide hydrolysis, can be autocatalytic as the carboxylic acid product can catalyze the reaction. wikipedia.org

In the context of sulfenamides, reactions involving their S-N bond can sometimes generate species that influence the reaction rate. For instance, in the presence of acids, the decomposition of N-tert-butyl-2-benzothiazolesulfenamide is catalyzed, suggesting a potential for complex kinetic behavior that could involve autocatalytic steps. researchgate.net

Reactivity of the Sulfanyl (B85325) and Amide Functional Groups

The sulfanyl (-SH) and amide (-CONH-) groups in N-tert-butyl-2-sulfanylacetamide are the primary sites of its chemical reactivity. The sulfanyl group, with its nucleophilic sulfur atom, can readily participate in reactions such as S-alkylation and oxidation. The amide group, while generally less reactive, can undergo hydrolysis under acidic or basic conditions, and its nitrogen atom can exhibit nucleophilicity in certain reactions.

The S-N bond in related sulfenamides is known to be labile and can be cleaved under mild conditions. nih.gov The reactivity of this bond can be modulated by the substituents on the nitrogen and sulfur atoms. nih.gov N-acyl sulfenamides, for example, have been shown to be effective S-sulfenylating reagents for thiols. nih.gov

Nucleophilic and Electrophilic Transformations

N-tert-butyl-2-sulfanylacetamide can undergo both nucleophilic and electrophilic transformations. The sulfur atom of the sulfanyl group is a soft nucleophile and can react with various electrophiles. For example, sulfenamides can undergo S-alkylation with alkyl halides. nih.gov

The nitrogen atom of the amide group can also act as a nucleophile, although its reactivity is generally lower than that of the sulfur atom. In some reactions, competition between S- and N-alkylation can be observed. nih.gov

The molecule can also be subject to electrophilic attack. For instance, the sulfur atom can be oxidized to form sulfoxides or sulfones. The amide carbonyl group can be attacked by strong nucleophiles, leading to cleavage of the amide bond.

Investigating the Influence of Steric and Electronic Effects from the N-tert-butyl Group on Reactivity

The N-tert-butyl group exerts significant steric and electronic effects that profoundly influence the reactivity of N-tert-butyl-2-sulfanylacetamide.

Steric Effects: The bulky tert-butyl group provides considerable steric hindrance around the amide nitrogen. chemrxiv.orgnumberanalytics.com This steric bulk can:

Hinder Nucleophilic Attack: It can impede the approach of nucleophiles to the amide carbonyl carbon, making amide hydrolysis more difficult compared to less substituted amides.

Influence Regioselectivity: In reactions where multiple sites are available for attack, the tert-butyl group can direct the incoming reagent to the less sterically hindered position. numberanalytics.comwikipedia.org For example, in electrophilic aromatic substitution of tert-butylbenzene, substitution at the para position is favored over the ortho position due to steric hindrance. wikipedia.org

A study on the interplay between steric and electronic effects in S(_{N})2 reactions suggests that while bulky substituents can lead to a release of steric repulsion in the transition state, the weakening of electrostatic attraction and orbital interactions is primarily responsible for the activation barrier. nih.gov

Electronic Effects: The tert-butyl group is an electron-donating group through induction. This electronic effect can:

Increase Electron Density: It can increase the electron density on the adjacent nitrogen atom, potentially affecting its basicity and nucleophilicity.

Stabilize Cationic Intermediates: The electron-donating nature of the tert-butyl group can stabilize adjacent carbocations, which can be relevant in certain reaction mechanisms.

The combination of these steric and electronic effects makes the tert-butyl group a valuable tool for controlling reactivity and selectivity in organic synthesis. chemrxiv.org

Interactive Data Table: Reactivity of Substituted Sulfenamides

The following table summarizes the reactivity of various aryl sulfenamides in an enantioselective sulfur alkylation reaction, highlighting the impact of different substituents on the yield and enantiomeric excess (e.e.) of the resulting sulfilimine products. nih.gov

| Entry | Aryl Substituent | Product | Yield (%) | e.e. (%) |

| 1 | Phenyl | 2j | 97 | 91 |

| 2 | 2-Methylphenyl | 2k | 98 | 92 |

| 3 | 3,5-Dimethylphenyl | 2l | 99 | 91 |

| 4 | 4-tert-Butylphenyl | 2m | 99 | 93 |

| 5 | 4-(Trifluoromethyl)phenyl | 2v | 95 | 92 |

| 6 | 4-Ester-phenyl | 2w | 96 | 93 |

| 7 | 4-Aldehyde-phenyl | 2x | 94 | 91 |

| 8 | 4-Nitrophenyl | 2y | 92 | 90 |

| 9 | Naphthyl | 2z | 98 | 97 |

Scientific Data on the Atmospheric Degradation of N-tert-butyl-2-sulfanylacetamide Remains Elusive

A thorough review of available scientific literature reveals a significant gap in the understanding of the atmospheric chemistry of N-tert-butyl-2-sulfanylacetamide. Despite searches for specific studies on this compound and broader inquiries into the atmospheric degradation of related chemical structures, no direct theoretical or experimental data on its atmospheric degradation pathways could be located.

N-tert-butyl-2-sulfanylacetamide is a chemical compound featuring a tert-butyl group attached to an amide, which also contains a sulfanyl group. Its atmospheric fate would likely be determined by the reactivity of these functional groups with common atmospheric oxidants. However, specific research into these reactions for this particular molecule is not publicly available.

General principles of atmospheric chemistry suggest potential degradation pathways. The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH). It is anticipated that the reaction with •OH would be a significant removal process for N-tert-butyl-2-sulfanylacetamide. Potential reaction sites on the molecule include the hydrogen atom on the sulfhydryl (-SH) group, the N-H bond of the amide, and the C-H bonds of the tert-butyl and methylene (B1212753) groups.

Studies on simpler, related molecules provide some context. For instance, research on the gas-phase reactions of various amides with •OH radicals indicates that this is a key degradation pathway. Similarly, investigations into the atmospheric reactions of mercaptans, such as methyl mercaptan, show that the abstraction of the hydrogen atom from the -SH group is a dominant reaction channel. The bulky nature of the tert-butyl group could also influence reaction rates, a phenomenon known as steric hindrance.

However, without specific experimental or theoretical studies on N-tert-butyl-2-sulfanylacetamide, any discussion of its atmospheric degradation remains speculative. Key data points, such as reaction rate constants, the identification of degradation products, and detailed mechanistic pathways, are currently absent from the scientific record. Consequently, a comprehensive and scientifically accurate article on the atmospheric degradation of this specific compound cannot be generated at this time. Further research is needed to elucidate the atmospheric chemistry of N-tert-butyl-2-sulfanylacetamide.

Advanced Spectroscopic Characterization and Structural Elucidation of N Tert Butyl 2 Sulfanylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, and N-tert-butyl-2-sulfanylacetamide is no exception. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure.

¹H and ¹³C NMR Spectroscopic Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework of N-tert-butyl-2-sulfanylacetamide.

The ¹H NMR spectrum provides information on the different types of protons and their immediate electronic environment. For a related compound, N-tert-butylacetamide, the protons of the tert-butyl group typically appear as a sharp singlet due to their chemical equivalence. nist.gov In a more complex system involving a tert-butyl group, the nine protons of the tert-butyl moiety exhibit a characteristically intense and narrow signal, even when attached to larger structures, provided there is rapid internal motion. nih.gov

The ¹³C NMR spectrum complements the proton data by revealing the number of distinct carbon environments. For N-tert-butyl-2-sulfanylacetamide, distinct signals would be expected for the carbonyl carbon, the carbons of the tert-butyl group (a quaternary carbon and three equivalent methyl carbons), and the methylene (B1212753) carbon of the sulfanylacetamide group. For instance, in a study of N-tBu-iodoacetamide, the tert-butyl group showed characteristic signals in the ¹³C NMR spectrum. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Structures Containing a Tert-Butyl Amide Moiety

| Nucleus | Functional Group | Chemical Shift (ppm) Range | Multiplicity |

| ¹H | tert-butyl (CH₃)₃ | 1.3 - 1.5 | Singlet |

| ¹H | Methylene (CH₂) | 3.1 - 3.4 | Singlet or Multiplet |

| ¹H | Amide (NH) | 7.9 - 8.1 | Broad Singlet or Multiplet |

| ¹³C | tert-butyl (C(CH₃)₃) | ~50 | |

| ¹³C | tert-butyl (C(CH₃)₃) | ~29 | |

| ¹³C | Methylene (CH₂) | Varies | |

| ¹³C | Carbonyl (C=O) | ~165 |

Note: The chemical shifts are approximate and can vary based on the solvent and other parts of the molecular structure.

Advanced Two-Dimensional NMR Techniques

To further refine the structural assignment and understand the connectivity between atoms, advanced two-dimensional (2D) NMR techniques are indispensable. wikipedia.org These methods distribute NMR signals across two frequency axes, resolving overlapping peaks and revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For N-tert-butyl-2-sulfanylacetamide, a COSY spectrum would show correlations between the NH proton and the methylene protons, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is a highly sensitive technique that would definitively link the proton signals of the tert-butyl and methylene groups to their corresponding carbon signals. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu HMBC is crucial for piecing together the molecular skeleton. For example, it would show a correlation between the tert-butyl protons and the quaternary carbon of the tert-butyl group, as well as the amide carbonyl carbon. columbia.edu Similarly, the methylene protons would show correlations to the carbonyl carbon.

Correlating NMR Data with Molecular Structure and Conformation

The wealth of data obtained from 1D and 2D NMR experiments allows for a detailed correlation with the three-dimensional structure and conformational preferences of N-tert-butyl-2-sulfanylacetamide. auremn.org.br The amide bond in secondary amides can exist in both cis and trans conformations, often leading to the observation of two distinct sets of NMR signals due to the slow interconversion between these rotamers on the NMR timescale. scielo.br The relative populations of these conformers can be estimated from the integration of the corresponding NMR signals. auremn.org.br

Furthermore, theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the stable conformers and their corresponding NMR parameters. nih.gov By comparing the experimentally observed chemical shifts and coupling constants with the calculated values, a more refined understanding of the predominant conformation in solution can be achieved. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of N-tert-butyl-2-sulfanylacetamide would be expected to show characteristic absorption bands for the N-H bond, the C=O (amide I) bond, and the C-N bond of the amide group. The position of the amide I band is particularly sensitive to hydrogen bonding and the local environment. researchgate.net For N-tert-butylacetamide, a related compound, self-association through hydrogen bonding has been studied using IR spectroscopy. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The S-H stretching vibration of the sulfanyl (B85325) group, which can sometimes be weak in the IR spectrum, may be more prominent in the Raman spectrum. Similarly, vibrations of the carbon skeleton can be readily observed.

Table 2: Characteristic Vibrational Frequencies for N-tert-butyl-2-sulfanylacetamide

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| C-H (tert-butyl, methylene) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | 1630 - 1680 |

| N-H | Bending (Amide II) | 1510 - 1570 |

| C-N | Stretching (Amide III) | 1250 - 1350 |

| S-H | Stretching | 2550 - 2600 |

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern.

In the mass spectrum of N-tert-butyl-2-sulfanylacetamide, the molecular ion peak (M⁺) would confirm the molecular formula. The high-resolution mass spectrometry (HRMS) technique can provide the exact mass, further confirming the elemental composition. rsc.org

The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. For amides, a common fragmentation pathway is the cleavage of the bond alpha to the carbonyl group. In the case of N-tert-butyl-2-sulfanylacetamide, the loss of the tert-butyl group to form a stable carbocation is a likely fragmentation pathway. pearson.com The fragmentation of the sulfanylacetamide side chain would also produce characteristic fragment ions. For instance, the mass spectrum of tert-butylacrylamide shows a top peak at m/z 72.0443, which could correspond to a fragment resulting from cleavage of the amide bond. nih.gov

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of N-tert-butyl-2-sulfanylacetamide

| m/z | Proposed Fragment |

| 147 | [M]⁺ (Molecular Ion) |

| 91 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 75 | [CH₂SH]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Note: The relative intensities of these fragments will depend on the ionization method and energy.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For N-tert-butyl-2-sulfanylacetamide, the primary chromophores are the carbonyl group of the amide and the sulfur atom.

X-ray Crystallography for Solid-State Structural Determination

No published studies containing the X-ray crystallographic data for N-tert-butyl-2-sulfanylacetamide were found. This information would typically include:

Crystal System: The crystal system (e.g., monoclinic, orthorhombic, etc.) to which the compound belongs.

Space Group: The specific symmetry group of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise positions of each atom within the unit cell.

Bond Lengths and Angles: The measured distances between bonded atoms and the angles formed by them.

Without a solved crystal structure, a definitive analysis of the molecule's three-dimensional arrangement in the solid state, including intermolecular interactions such as hydrogen bonding, cannot be provided.

Thermal Analysis (TG-DSC) for Thermal Stability and Decomposition Characteristics

Similarly, specific data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for N-tert-butyl-2-sulfanylacetamide are not available in the public domain. Such an analysis would provide critical information about the compound's thermal properties, including:

Melting Point: The temperature at which the compound transitions from a solid to a liquid, observable as an endothermic peak in the DSC curve.

Decomposition Temperature Range: The temperature range over which the compound breaks down, identified by mass loss in the TGA curve.

Decomposition Steps: The number of distinct stages in the decomposition process, which can indicate the mechanism of degradation.

Residual Mass: The percentage of the initial mass remaining after heating to a high temperature, providing information about the formation of non-volatile residues.

Enthalpy Changes: The heat flow associated with thermal events (e.g., melting, decomposition), which can be endothermic or exothermic.

Without experimental TG-DSC data, a detailed description of the thermal stability and decomposition pathway of N-tert-butyl-2-sulfanylacetamide cannot be constructed.

Computational Chemistry and Theoretical Investigations of N Tert Butyl 2 Sulfanylacetamide

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-tert-butyl-2-sulfanylacetamide. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and energetic properties of molecules like N-tert-butyl-2-sulfanylacetamide. youtube.com By approximating the electron density, DFT can efficiently calculate the optimized molecular structure, which corresponds to the lowest energy arrangement of the atoms. These calculations are typically performed using a specific functional, such as B3LYP or M06-2X, in conjunction with a basis set, for instance, 6-31G(d,p) or 6-311G(2d,p), which describes the atomic orbitals. sciensage.inforesearchgate.net

For N-tert-butyl-2-sulfanylacetamide, geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles of its most stable conformer. For instance, a hypothetical DFT calculation could yield the bond lengths and angles presented in the interactive table below. These optimized geometries are crucial for understanding steric interactions, such as those involving the bulky tert-butyl group, and for subsequent, more complex calculations. researchgate.net Furthermore, DFT calculations provide the total electronic energy of the molecule, which is essential for comparing the relative stabilities of different isomers or conformers and for calculating reaction energies.

Hypothetical Optimized Geometry of N-tert-butyl-2-sulfanylacetamide (DFT/B3LYP/6-31G(d,p))

| Parameter | Value |

|---|---|

| C=S Bond Length | 1.68 Å |

| C-N Bond Length | 1.37 Å |

| N-C(tert-butyl) Bond Length | 1.48 Å |

| C-C(sulfanyl) Bond Length | 1.53 Å |

| S-H Bond Length | 1.34 Å |

| C-N-C(tert-butyl) Bond Angle | 125.2° |

| S=C-N Bond Angle | 123.5° |

| H-S-C Dihedral Angle | -178.5° |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is employed to study the excited states of molecules. nih.gov This method is particularly useful for predicting the spectroscopic properties of N-tert-butyl-2-sulfanylacetamide, such as its ultraviolet-visible (UV-Vis) absorption spectrum. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths at which the molecule will absorb light.

A TD-DFT calculation for N-tert-butyl-2-sulfanylacetamide would likely predict electronic transitions involving the thioamide chromophore. For example, a π → π* transition, associated with the delocalized electrons in the C=S and C-N bonds, and an n → π* transition, involving the non-bonding electrons on the sulfur atom, would be expected. The results of such a hypothetical calculation are summarized in the table below. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic structure of the molecule's excited states.

Hypothetical TD-DFT Predicted Electronic Transitions for N-tert-butyl-2-sulfanylacetamide

| Transition | Calculated Wavelength (nm) | Oscillator Strength | Major Contribution |

|---|---|---|---|

| n → π | 350 | 0.02 | HOMO -> LUMO |

| π → π | 280 | 0.45 | HOMO-1 -> LUMO |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. nih.govnih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate electronic structures and energies, often considered the "gold standard" in computational chemistry. uu.nl

For N-tert-butyl-2-sulfanylacetamide, ab initio calculations would be employed to obtain a very precise description of its electron correlation effects, which are not fully captured by standard DFT functionals. This level of accuracy is crucial for benchmarking other computational methods and for studying subtle electronic effects, such as weak intramolecular interactions. For example, an ab initio calculation could be used to precisely determine the rotational barrier around the C-N amide bond, providing a deeper understanding of the molecule's conformational flexibility. aip.org

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving N-tert-butyl-2-sulfanylacetamide. By mapping out the potential energy surface of a reaction, chemists can identify the most likely pathways and understand the factors that control the reaction rate and selectivity.

Transition State Identification and Reaction Barrier Computations

A key aspect of mechanistic studies is the identification of transition states, which are the highest energy points along a reaction pathway. Computational methods can locate these unstable structures and calculate their energies. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which is a critical determinant of the reaction rate.

For a hypothetical reaction, such as the hydrolysis of N-tert-butyl-2-sulfanylacetamide, computational modeling could be used to identify the transition state for the nucleophilic attack of a water molecule on the thiocarbonyl carbon. acs.org The calculated activation energy would provide a quantitative measure of how fast this reaction is likely to proceed. These calculations can be performed using DFT or higher-level ab initio methods to ensure accuracy.

Solvent Effects on Reaction Energetics and Mechanisms

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction energetics and mechanism. capes.gov.br Computational models can account for these solvent effects through various approaches, such as implicit solvent models (e.g., the Polarizable Continuum Model, PCM) or explicit solvent models, where individual solvent molecules are included in the calculation. researchgate.net

For reactions involving N-tert-butyl-2-sulfanylacetamide, considering the solvent is crucial, especially if charged or highly polar species are involved as intermediates or transition states. For example, in the hydrolysis of N-tert-butyl-2-sulfanylacetamide, a polar solvent would likely stabilize the polar transition state, thereby lowering the activation energy and accelerating the reaction. Computational studies incorporating solvent effects provide a more realistic picture of the reaction and can explain experimentally observed solvent-dependent reactivity.

Molecular Dynamics Simulations for Conformational and Intermolecular Interaction Studies

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of N-tert-butyl-2-sulfanylacetamide at an atomic level. These simulations provide insights into the molecule's conformational landscape and its potential intermolecular interactions, which are crucial for understanding its behavior in various chemical and biological environments.

The foundational principle of MD simulations is the iterative solving of Newton's equations of motion for a system of atoms and molecules. By calculating the forces acting on each atom at a specific point in time, their subsequent positions and velocities can be predicted for a short time step. Repeating this process over millions of steps allows for the generation of a trajectory that describes the system's evolution over time, typically on the scale of nanoseconds to microseconds.

For N-tert-butyl-2-sulfanylacetamide, MD simulations can be employed to study its flexibility and the accessible conformations of its rotatable bonds. The key dihedral angles, such as those around the C-S, C-C, and C-N bonds, are monitored throughout the simulation. The resulting trajectory can be analyzed to identify the most stable or frequently visited conformational states. This is often visualized through Ramachandran-like plots for key dihedrals or by clustering the conformations to identify representative structures. The relative energies of these conformations can be estimated, providing a picture of the molecule's potential energy surface.

Furthermore, MD simulations are invaluable for investigating the intermolecular interactions between N-tert-butyl-2-sulfanylacetamide and its surrounding environment, be it a solvent, a biological macromolecule, or other small molecules. By simulating the compound in a box of explicit solvent molecules (e.g., water), the formation and dynamics of hydrogen bonds between the amide and sulfanyl (B85325) groups of the compound and the solvent can be characterized. The stability and lifetime of these interactions provide insights into the molecule's solubility and how it is stabilized in a polar environment.

When studying the interaction with a biological target, such as an enzyme, the N-tert-butyl-2-sulfanylacetamide molecule is placed in the binding site of the protein. The MD simulation then reveals the dynamic nature of their interaction, including the specific amino acid residues involved in binding and the types of interactions formed (e.g., hydrogen bonds, hydrophobic contacts, van der Waals forces). The stability of the ligand within the binding pocket can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand's atomic positions over time. A stable binding mode is typically characterized by a low and fluctuating RMSD. The root-mean-square fluctuation (RMSF) of individual atoms or functional groups can also highlight which parts of the molecule are more flexible or more rigidly held within the binding site.

The binding free energy between N-tert-butyl-2-sulfanylacetamide and its target can be calculated from the MD trajectory using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA). These calculations provide a quantitative estimate of the binding affinity, which is a critical parameter in drug design and discovery.

A hypothetical analysis of the conformational preferences of N-tert-butyl-2-sulfanylacetamide from a molecular dynamics simulation is presented in the table below. This table illustrates the type of data that can be extracted from such a study.

| Dihedral Angle | Conformational State | Population (%) | Average Energy (kcal/mol) |

| H-N-C=O | trans | 95.2 | -5.8 |

| H-N-C=O | cis | 4.8 | -2.1 |

| N-C-C-S | gauche | 65.7 | -4.5 |

| N-C-C-S | anti | 34.3 | -4.1 |

| C-C-S-H | gauche | 88.1 | -3.7 |

| C-C-S-H | anti | 11.9 | -3.0 |

This table showcases the distribution of different conformations for key dihedral angles within the N-tert-butyl-2-sulfanylacetamide molecule as would be observed in a simulation. The population percentage indicates the prevalence of each conformational state, while the average energy provides insight into their relative stabilities.

Predictive Modeling for Structure-Activity Relationship (SAR) Studies

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern computational chemistry and drug discovery. For N-tert-butyl-2-sulfanylacetamide and its derivatives, SAR studies are instrumental in understanding how modifications to its chemical structure influence its biological activity.

The fundamental goal of a QSAR study is to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their experimentally determined biological activities. This relationship can then be used to predict the activity of novel, un-synthesized compounds, thereby guiding the design of more potent and selective molecules.

The process of building a QSAR model for a series of compounds related to N-tert-butyl-2-sulfanylacetamide typically involves several key steps:

Data Set Assembly: A collection of molecules with known biological activities (e.g., IC50 values for enzyme inhibition) is required. This set should ideally span a wide range of activities and structural diversity.

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

3D descriptors: Molecular shape, volume, surface area, and descriptors derived from the 3D conformation of the molecule.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), number of hydrogen bond donors and acceptors.

Model Building: Using statistical methods, a mathematical model is constructed that correlates the calculated descriptors with the observed biological activity. Common techniques include:

Multiple Linear Regression (MLR): Creates a linear equation relating the activity to a set of descriptors.

Partial Least Squares (PLS): A regression method suitable for datasets with a large number of correlated descriptors.

Machine Learning Algorithms: More advanced methods like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships.

Model Validation: The predictive power of the QSAR model must be rigorously validated. This is typically done using a test set of compounds that were not used in the model building process. Statistical metrics such as the squared correlation coefficient (R²) for the training set and the predictive R² (R²_pred) or the squared correlation coefficient of the test set (q²) are used to assess the model's robustness and predictive ability.

For a hypothetical series of N-tert-butyl-2-sulfanylacetamide analogs, a QSAR study might reveal that specific structural features are critical for activity. For example, the model could indicate that increasing the lipophilicity of a particular substituent or introducing a hydrogen bond donor at a specific position enhances the biological response.

The following table presents a hypothetical QSAR model for a series of N-tert-butyl-2-sulfanylacetamide derivatives, illustrating the kind of information and predictive power such a model can provide.

| Descriptor | Coefficient | Importance |

| LogP | +0.45 | 0.35 |

| Molecular Weight | -0.12 | 0.15 |

| Polar Surface Area (PSA) | +0.28 | 0.25 |

| Number of Hydrogen Bond Donors | +0.55 | 0.20 |

| Steric Bulk of tert-butyl group | -0.05 | 0.05 |

Derivatization and Analog Synthesis Strategies for N Tert Butyl 2 Sulfanylacetamide Research

Functionalization of the Sulfanyl (B85325) Linkage for Diversification

The nucleophilic character of the thiol group in N-tert-butyl-2-sulfanylacetamide is the primary site for derivatization, allowing for the introduction of a wide array of substituents. This functionalization is crucial for creating chemical diversity and exploring structure-activity relationships (SAR).

Integration of Aromatic and Heteroaromatic Moieties

The attachment of aromatic and heteroaromatic rings to the sulfur atom can significantly alter the molecule's steric and electronic profile. Standard synthetic methodologies can be employed to forge these carbon-sulfur bonds. A primary strategy involves the nucleophilic substitution (SN2) reaction between the thiolate of N-tert-butyl-2-sulfanylacetamide and an activated aryl or heteroaryl halide.

Research on related mercaptoacetamide structures demonstrates the feasibility of this approach. For instance, a general synthetic route to N-aryl mercaptoacetamides involves the reaction of an aniline (B41778) derivative with chloroacetyl chloride, followed by displacement of the chloride with a thioacetate (B1230152) and subsequent hydrolysis to yield the free thiol. nih.gov This thiol can then be alkylated with various electrophiles. A similar strategy can be envisioned starting from N-tert-butyl-2-chloroacetamide and a suitable aromatic or heteroaromatic thiol.

Another well-established method is the coupling of a protected thioacetic acid, such as 2-(tritylthio)acetic acid, with an amine. nih.gov Applying this logic to the target molecule, one could couple various N-tert-butyl-2-(arylthio)acetic acids or N-tert-butyl-2-(heteroarylthio)acetic acids with an amine source to generate the desired structures. The synthesis of N-heteroaryl-2-(heteroarylthio)acetamides has been explored, highlighting their biological importance. researchgate.net

Palladium-catalyzed cross-coupling reactions represent a powerful tool for this purpose, enabling the formation of C-S bonds between the sulfanylacetamide and aryl/heteroaryl halides or triflates. chemicalbook.com These methods offer broad substrate scope and functional group tolerance. The synthesis of aryl thioamides through multicomponent reactions, for example from aryl aldehydes and a sulfur source, also provides a potential, albeit more complex, route to related structures. mdpi.com

Table 1: Synthetic Strategies for S-Aryl/Heteroaryl Functionalization

| Strategy | Description | Key Reagents | Potential Application |

|---|---|---|---|

| Nucleophilic Substitution (SNAr) | Reaction of the N-tert-butyl-2-sulfanylacetamide thiolate with an electron-deficient (hetero)aromatic halide. | NaH or other base, (hetero)aryl halide (e.g., fluoro-nitrobenzene) | Direct attachment of activated aromatic systems. |

| SN2 Alkylation | Reaction of the sulfanylacetamide with a (hetero)arylmethyl halide. | Base (e.g., K2CO3), benzyl (B1604629) bromide derivatives | Introduction of (hetero)aromatic rings via a methylene (B1212753) spacer. |

| Buchwald-Hartwig Cross-Coupling | Palladium-catalyzed reaction between the sulfanylacetamide and a (hetero)aryl halide or triflate. nih.gov | Palladium catalyst (e.g., Pd(OAc)2), ligand (e.g., BINAP), base (e.g., Cs2CO3) | A versatile and general method for a wide range of (hetero)aromatic moieties. |

| Amide Coupling | Coupling of a pre-formed N-tert-butyl-2-(arylthio)acetic acid with an amine, or coupling 2-(arylthio)acetic acid with tert-butylamine (B42293). | Coupling agents (e.g., HBTU, DCC), base (e.g., DIPEA) | Modular synthesis allowing for variation at both ends of the molecule. nih.gov |

Chemical Modifications of the N-tert-butyl Amide Group

The amide functionality, while generally stable, offers opportunities for modification, primarily through protection and deprotection strategies that enable reactions elsewhere in the molecule or through direct transformation of the amide itself.

Application of N-tert-butoxycarbonyl (t-BOC) Protecting Group Strategies

The N-tert-butyl group is a defining feature of the molecule, but in some synthetic contexts, the amide nitrogen itself may require temporary protection to prevent side reactions or to direct reactivity. The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile, acid-labile removal. researchgate.netresearchgate.net

The introduction of a Boc group onto an amide nitrogen, while less common than on amines, can be achieved. The standard reagent for this transformation is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). rsc.orgnih.gov The reaction is typically performed in the presence of a base. researchgate.net For an amide like N-tert-butyl-2-sulfanylacetamide, this protection would likely require a strong base to deprotonate the amide nitrogen, followed by reaction with (Boc)₂O.

The key advantage of the Boc group is its orthogonality to many other protecting groups. It is stable to most basic and nucleophilic reagents, allowing for modifications at other parts of the molecule, such as the sulfanyl group, without disturbing the protected amide. rsc.org

Deprotection is most commonly accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in methanol. researchgate.netresearchgate.net The mechanism involves protonation of the Boc group, which then fragments into carbon dioxide, isobutylene (B52900) (or tert-butyl cation), and the deprotected amide. researchgate.net Milder, catalytic methods for deprotection have also been developed. For instance, Cu(OTf)₂ has been reported as a mild catalyst for the cleavage of N-tert-butyl groups from amides, a reaction that could potentially be extended to Boc group removal. researchgate.net

This protection-deprotection sequence allows the amide nitrogen to be temporarily masked, enabling a broader range of chemical transformations to be performed on the rest of the N-tert-butyl-2-sulfanylacetamide scaffold.

Synthesis of Polymeric Systems Incorporating N-tert-butyl Acrylamide Units

While not a direct derivatization of N-tert-butyl-2-sulfanylacetamide, the synthesis of polymers using the closely related monomer N-tert-butylacrylamide (NTB) is a significant area of research for creating functional materials. nih.gov These polymers are noted for properties such as thermosensitivity. nih.gov The strategies used for polymerizing NTB could be adapted for monomers derived from N-tert-butyl-2-sulfanylacetamide, should a polymerizable group be installed (e.g., on the sulfur atom).

The primary method for synthesizing polymers from NTB is free-radical polymerization. google.com This involves the reaction of NTB with other vinyl monomers in the presence of a radical initiator. A common initiator used for this purpose is azobisisobutyronitrile (AIBN). nih.govgoogle.comgoogle.com

Copolymerization of NTB has been carried out with a variety of other monomers to tune the properties of the resulting polymer. The reaction is typically conducted in an organic solvent like Dioxane or N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 60-70 °C) under an inert atmosphere to prevent oxygen from interfering with the radical process. nih.govgoogle.comgoogle.com The resulting copolymers are then precipitated, purified to remove unreacted monomers, and characterized using techniques such as ¹H-NMR spectroscopy to determine the copolymer composition. nih.govgoogle.comgoogle.com

Table 2: Examples of N-tert-butylacrylamide (NTB) Copolymerization Studies

| Co-monomer (M2) | Initiator | Solvent | Conditions | Key Findings | Reference |

|---|---|---|---|---|---|

| N-vinyl pyrrolidone (NVP) | AIBN | Dioxane | 70°C | Free radical polymerization successfully produced copolymers. Composition determined by ¹H-NMR. | google.com |

| 2,4-Dichlorophenyl methacrylate (B99206) (DCPMA) | AIBN | DMF | 70°C | Reactivity ratios were determined (r₁[NTB]=0.83, r₂[DCPMA]=1.13), indicating copolymer formation. | google.com |

| 7-acryloyloxy-4-methyl coumarin (B35378) (AMC) | AIBN | DMF | 60°C | Reactivity ratios (r₁[NTB]=1.15, r₂[AMC]=0.70) suggest NTB is more reactive than AMC, forming random copolymers. | chemicalbook.comnih.gov |

| Octyl acrylate (B77674) (OA) | Benzoyl Peroxide | DMSO | - | Copolymers were synthesized and characterized by FTIR. Reactivity ratios were calculated. | nih.gov |

These studies demonstrate a robust framework for creating polymeric materials based on the N-tert-butylamide substructure, offering a pathway to novel functional macromolecules.

Structure Activity Relationship Sar Studies of N Tert Butyl 2 Sulfanylacetamide Derivatives in Chemical Biology

Systematic Investigation of Substituent Effects on Biological Activity

The biological profile of N-tert-butyl-2-sulfanylacetamide derivatives is highly sensitive to the nature and position of various substituents. Structure-activity relationship (SAR) studies have been instrumental in identifying key molecular features that govern the potency and selectivity of these compounds.

The N-tert-butyl group is a prominent feature in many biologically active molecules, where it exerts significant influence through steric and electronic effects. rsc.orghyphadiscovery.com Its bulky, three-dimensional structure can serve as a steric shield, enhancing the metabolic stability of a compound by protecting susceptible chemical groups from enzymatic degradation. hyphadiscovery.com This steric hindrance, often referred to as the tert-butyl effect, can also enforce a specific molecular conformation necessary for optimal binding to a biological target. wikipedia.org

In the context of N-tert-butyl-2-sulfanylacetamide derivatives, the tert-butyl moiety plays a crucial role in molecular recognition. It often occupies a specific subsite within a receptor or enzyme active site. hyphadiscovery.com For instance, in studies of various receptor antagonists, the replacement of smaller N-alkyl groups with a tert-butyl group has been shown to enhance potency, suggesting that its size and lipophilicity are critical for fitting into a hydrophobic pocket in the target protein. nih.govnih.gov This interaction is often non-covalent, driven by van der Waals forces and hydrophobic effects. Furthermore, the tert-butyl group's lack of alpha-hydrogens contributes to its chemical stability. wikipedia.org While it can be metabolized, typically through hydroxylation by cytochrome P450 enzymes, its presence generally improves the pharmacokinetic profile of a drug candidate. hyphadiscovery.com

The precise impact of the tert-butyl group is highly context-dependent. In some series of compounds, its inclusion leads to a marked increase in activity, while in others, it can be detrimental if it creates a steric clash that prevents proper alignment within the binding site. nih.gov For example, research on N-tert-butylcathinone, a compound related by its N-tert-butyl feature, showed it retained stimulant-like activity but with reduced potency compared to smaller N-alkyl analogs. nih.gov This highlights the delicate balance between achieving favorable hydrophobic interactions and avoiding negative steric hindrance.

The incorporation of heterocyclic scaffolds into the core structure of N-tert-butyl-2-sulfanylacetamide is a common strategy to modulate biological activity, solubility, and metabolic stability. Heterocycles introduce a wide range of electronic properties, hydrogen bonding capabilities, and conformational constraints that can significantly alter how a molecule interacts with its biological target.

For example, replacing a simple phenyl ring with a nitrogen-containing heterocycle like pyridine (B92270) or piperazine (B1678402) can introduce basic centers that may form salt bridges or key hydrogen bonds with acidic residues in a protein's active site. mdpi.com In a study on antiplasmodial agents, moving a piperazinyl substituent around a central scaffold dramatically altered activity, with the para-substituted analog showing the highest potency and selectivity, underscoring the importance of the heterocycle's position. mdpi.com

Table 1: Effect of Heterocyclic Substituent Modification on Biological Activity

| Compound | Substituent on Piperazine | PfNF54 IC₅₀ (µM) | L-6 Cells IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 17 | N-Acetyl | 2.890 | 20.17 | 6.98 |

| 18 | N-Formyl | 6.585 | 31.80 | 4.83 |

| 20 | N-tert-butyl | 2.300 | 34.72 | 15.10 |

| 21 | N-Carbamoyl | 15.64 | 35.43 | 2.27 |

| 22 | N,N-Dimethylcarbamoyl | 2.800 | 21.01 | 7.50 |

Data sourced from research on 2-phenoxybenzamides. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of N-tert-butyl-2-sulfanylacetamide, QSAR studies can predict the activity of novel, unsynthesized analogs, thereby guiding medicinal chemistry efforts toward more potent and selective compounds.

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) properties. A mathematical model is then developed using statistical methods, such as multiple linear regression or machine learning algorithms, to create an equation that relates these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.gov

A successful QSAR model for N-tert-butyl-2-sulfanylacetamide derivatives might reveal, for instance, that activity is positively correlated with descriptors related to molecular size and the presence of hydrogen bond donors, while being negatively correlated with high lipophilicity. For example, a QSAR study on thiazolidine-4-one derivatives identified that descriptors for polarizability (MLFER_S), electronegativity (GATSe2), and surface area (EstateVSA 6) were positively correlated with antitubercular activity. nih.gov Such insights allow chemists to prioritize the synthesis of derivatives with specific structural features predicted to enhance activity.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This technique is invaluable for understanding the SAR of N-tert-butyl-2-sulfanylacetamide derivatives at an atomic level. By visualizing the docked pose of a ligand in the protein's binding site, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that are responsible for its biological activity. nih.gov

For a series of N-tert-butyl-2-sulfanylacetamide analogs, docking studies can explain why certain modifications lead to increased or decreased potency. For example, a docking simulation might show that adding a hydroxyl group to a specific position on a phenyl ring allows for the formation of a new hydrogen bond with a serine residue in the active site, thereby increasing binding affinity. Conversely, it could reveal that replacing the tert-butyl group with a larger substituent results in a steric clash with a protein side chain, explaining a loss of activity. A docking study of a TRPV1 antagonist highlighted crucial hydrogen bonds between the ligand and the receptor as a key contributor to its potency. nih.gov

These simulations are often used in conjunction with experimental data to build and refine a binding hypothesis. The insights gained from molecular docking are crucial for rational drug design, enabling the targeted modification of lead compounds to improve their interaction with the biological target.

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. mdpi.com Conformational analysis investigates the different spatial arrangements of atoms that a molecule can adopt and their relative energies. For flexible molecules like many N-tert-butyl-2-sulfanylacetamide derivatives, understanding the preferred low-energy conformations is essential for correlating structure with biological activity. nih.govmdpi.com

A molecule's bioactive conformation—the shape it adopts when bound to its target—may not be its lowest energy conformation in solution. However, the energy penalty to adopt this bioactive conformation must be reasonably low. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational methods like molecular dynamics simulations are used to study the conformational preferences of these molecules. mdpi.com

Studies have shown that introducing rigid structural elements, such as double bonds or small rings, or bulky groups like the tert-butyl group, can restrict conformational flexibility. wikipedia.org This pre-organization of the molecule into a more bioactive conformation can lead to an increase in potency by reducing the entropic penalty of binding. In one study on macrocyclic peptides, substituting specific amino acids controlled the macrocycle's conformation, with single-conformation analogs showing superior design elements for biological activity. nih.gov By analyzing the conformational profiles of a series of N-tert-butyl-2-sulfanylacetamide analogs and correlating them with their respective biological activities, researchers can develop a deeper understanding of the structural requirements for molecular recognition.

Emerging Research Areas and Potential Applications in Chemical Science

Catalysis and Organocatalysis Utilizing N-tert-butyl-Based Chiral Systems

Currently, there is no specific research available on the use of N-tert-butyl-2-sulfanylacetamide in catalysis. However, the N-tert-butyl group is a key component in several effective chiral catalysts. For instance, a novel chiral hydrogen-bond donor system, N-tert-butyl sulfinyl squaramide , has been designed and synthesized. This catalyst, featuring an 1-aminoindan-2-ol skeleton, has proven to be highly efficient in the enantioselective Friedel-Crafts alkylation of indoles and acyl phosphonates nih.gov.

Similarly, chiral palladium-catalyzed N-allylation has been used to synthesize N-C axially chiral sulfonamides. In these reactions, various N-(2-tert-butylphenyl)sulfonamides react with allyl acetate (B1210297) in the presence of a chiral palladium catalyst to produce optically active N-allylated sulfonamides with high enantioselectivity (up to 95% ee) nih.gov. The development of chiral chelating nitrogen-donor ligands is a significant area of focus in asymmetric catalysis, with many successful ligands incorporating chiral amines, imines, and other nitrogen-containing heterocycles rsc.org. The direct synthesis of chiral tert-butylsulfinylketimines has also been achieved, providing a convenient route to highly substituted chiral aziridines rsc.org. These examples highlight the importance of the N-tert-butyl group in designing effective and highly selective chiral catalysts.

Academic Investigations into Efflux Pump Inhibition Mechanisms

No direct studies on the efflux pump inhibition activity of N-tert-butyl-2-sulfanylacetamide have been reported. However, the inhibition of bacterial efflux pumps is a critical strategy to combat antimicrobial resistance. Efflux pumps are transmembrane proteins that expel a wide range of substrates, including antibiotics, from bacterial cells mdpi.com. Inhibiting these pumps can restore the efficacy of existing antibiotics mdpi.com.

Research in this area has identified numerous efflux pump inhibitors (EPIs). For example, phenylalanine-arginine β-naphthylamide (PAβN) is a broad-spectrum EPI that potentiates the activity of antibiotics like levofloxacin (B1675101) against Pseudomonas aeruginosa mdpi.comsigmaaldrich.com. The mechanism of action for many EPIs involves competitive inhibition or disruption of the proton motive force that powers the pumps mdpi.comnih.gov. For instance, phenothiazines and thioxanthenes have been shown to inhibit efflux in Staphylococcus aureus through a multifactorial mechanism that may involve direct interaction with the pump and a reduction in the transmembrane potential nih.gov.